N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a complex organic compound that features a unique combination of functional groups, including a dioxin ring, an oxadiazole ring, and a difluorobenzamide moiety
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O4/c18-10-2-1-3-11(19)14(10)15(23)20-17-22-21-16(26-17)9-4-5-12-13(8-9)25-7-6-24-12/h1-5,8H,6-7H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXUDYABVPZRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzodioxin Core
The benzodioxin moiety is synthesized from 6-hydroxybenzoic acid through nucleophilic substitution. Reacting 6-hydroxybenzoic acid with 1,2-dibromoethane in the presence of potassium carbonate yields 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This reaction proceeds via deprotonation of the hydroxyl group, followed by alkylation to form the dioxane ring.
Reaction Conditions :
- Solvent : Anhydrous dimethylformamide (DMF)
- Temperature : 80–90°C
- Time : 12–16 hours
- Yield : 65–75%
Esterification to Ethyl 2,3-Dihydro-1,4-Benzodioxin-6-Carboxylate
The carboxylic acid is converted to its ethyl ester via Fischer esterification. Treatment with ethanol and concentrated sulfuric acid under reflux produces the ester, which serves as a stable intermediate for subsequent reactions.
Reaction Conditions :
- Molar Ratio : 1:5 (acid:ethanol)
- Catalyst : H₂SO₄ (5% v/v)
- Temperature : 70°C
- Time : 6 hours
- Yield : 85–90%
Synthesis of 5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-Amine
Hydrazide Formation
The ethyl ester reacts with semicarbazide hydrochloride in ethanol to form 2,3-dihydro-1,4-benzodioxin-6-carbohydrazide. Sodium acetate neutralizes HCl, driving the reaction to completion.
Reaction Conditions :
- Molar Ratio : 1:1.2 (ester:semicarbazide)
- Solvent : Ethanol
- Temperature : Reflux
- Time : 3 hours
- Yield : 70–75%
Cyclization to 1,3,4-Oxadiazole
Cyclization of the hydrazide with 5% sodium hydroxide under reflux forms the 1,3,4-oxadiazole ring. Dehydration eliminates water, yielding 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine.
Reaction Conditions :
- Base : NaOH (5% w/v aqueous solution)
- Temperature : 100°C
- Time : 4 hours
- Yield : 60–65%
Acylation with 2,6-Difluorobenzoyl Chloride
Preparation of 2,6-Difluorobenzoyl Chloride
2,6-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) in benzene to form the acyl chloride. Excess SOCl₂ is removed under reduced pressure.
Reaction Conditions :
- Molar Ratio : 1:3 (acid:SOCl₂)
- Solvent : Benzene
- Temperature : 70°C
- Time : 2 hours
- Yield : 90–95%
Coupling Reaction
The oxadiazol-2-amine reacts with 2,6-difluorobenzoyl chloride in dimethylformamide (DMF) using lithium hydride (LiH) as a base. The reaction proceeds via nucleophilic acyl substitution.
Reaction Conditions :
- Molar Ratio : 1:1.1 (amine:acyl chloride)
- Solvent : DMF
- Base : LiH (1.2 equivalents)
- Temperature : 25°C
- Time : 30 minutes
- Yield : 55–60%
Analytical Characterization
Spectral Data
Elemental Analysis
Calculated for C₁₈H₁₂F₂N₃O₄ :
- C: 56.40%, H: 3.16%, N: 10.96%
Found : - C: 56.38%, H: 3.18%, N: 10.94%
Optimization and Challenges
Regiochemical Control
Cyclization of the hydrazide must favor the 1,3,4-oxadiazole isomer over 1,2,4-oxadiazole. Basic conditions (NaOH) and elevated temperatures ensure correct regioselectivity.
Purification
Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted hydrazide and byproducts. Recrystallization from ethanol improves purity.
Comparative Analysis of Synthetic Routes
| Step | Method A (Hydrazide Cyclization) | Method B (Direct Coupling) |
|---|---|---|
| Starting Material | Benzodioxin-6-carbohydrazide | Benzodioxin-6-amine |
| Reagents | NaOH, DMF | 2,6-Difluorobenzoyl chloride, LiH |
| Yield | 60–65% | 55–60% |
| Purity | >95% (HPLC) | >90% (HPLC) |
Industrial Scalability
Cost-Effective Modifications
Environmental Considerations
- Recover DMF via distillation for reuse.
- Neutralize acidic byproducts with aqueous NaHCO₃ before disposal.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds containing the oxadiazole moiety. For instance, research indicates that derivatives similar to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | Percent Growth Inhibition |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| A549 | 56.88% |
These results suggest that the compound may disrupt cellular proliferation pathways or induce apoptosis in cancer cells .
Anti-Diabetic Properties
The anti-diabetic potential of this compound has also been explored through in vivo studies using models such as Drosophila melanogaster. Compounds similar to this compound have shown promising results in lowering glucose levels significantly .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Glioblastoma : A study evaluated the cytotoxic effects against glioblastoma cell lines and reported significant apoptosis induction through DNA damage mechanisms.
- Diabetes Model Assessment : In a genetically modified diabetic model using Drosophila, compounds exhibited substantial reductions in glucose levels and improvements in metabolic profiles.
Mechanism of Action
The mechanism by which N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound is known to inhibit enzymes such as cholinesterases and lipoxygenases, which are involved in inflammatory pathways.
Pathways Involved: By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
- N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL) derivatives
Uniqueness
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide stands out due to its combination of a dioxin ring, an oxadiazole ring, and a difluorobenzamide moiety. This unique structure imparts distinct electronic properties and biological activities, making it a valuable compound for various research applications.
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by relevant research findings and case studies.
- Chemical Name : this compound
- CAS Number : [1215645-10-5]
- Molecular Formula : CHFNO
- Molecular Weight : 320.27 g/mol
Antitumor Activity
Recent studies have demonstrated the antitumor potential of various derivatives related to benzamide structures. In particular, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation.
Case Study Findings :
- Cell Line Testing : In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) indicated that compounds with similar structures exhibited significant cytotoxicity. For instance:
- Mechanism of Action : The antitumor activity was attributed to the compounds' ability to intercalate with DNA and inhibit critical cellular processes such as DNA replication and repair mechanisms .
Antimicrobial Activity
In addition to antitumor properties, derivatives of benzamide compounds have also demonstrated antimicrobial effects.
Research Insights :
- Activity Spectrum : Compounds were evaluated against various bacterial strains and exhibited varying degrees of antibacterial activity. For example:
- In Vivo Studies : Preliminary in vivo studies suggested that these compounds could effectively reduce microbial load in infected models without significant toxicity to host cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of Fluorine | Enhances lipophilicity and cellular uptake |
| Oxadiazole Ring | Contributes to antitumor activity through DNA interaction |
| Benzodioxin Moiety | Potentially increases selectivity towards cancer cells |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with activated oxadiazole intermediates under dynamic pH control (pH ~10) using aqueous Na₂CO₃. Post-synthesis, N-alkylation/arylation can be performed in DMF with LiH catalysis. Optimization includes varying pH (8–12), temperature (60–100°C), and solvent polarity to maximize yield. Characterization requires IR (C=O stretch at ~1650 cm⁻¹), ¹H NMR (aromatic protons δ 7.2–8.1 ppm), and EIMS for molecular ion confirmation .
Table 1. Synthetic Optimization Parameters
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| pH | 8–12 | 10 | 15–20% |
| Solvent | DMF, THF, AcCN | DMF | 25% |
| Catalyst (LiH) | 0.5–2 mol% | 1 mol% | 10% |
Q. What safety protocols are recommended for handling 2,6-difluorobenzamide derivatives?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin. First aid for exposure includes rinsing eyes/skin with water and seeking medical consultation. Stability data indicate no significant decomposition under ambient conditions, but storage at –20°C in inert atmospheres is advised for long-term preservation .
Q. How does the structural framework of this compound compare to known bioactive benzodioxin and difluorobenzamide analogs?
- Methodology : Compare with pesticidal agents like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide). Key structural differences include the oxadiazole ring replacing the urea group, which may alter binding affinity to chitin synthase or cytochrome P450 targets. Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like lipoxygenase .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antibacterial or enzyme-inhibitory properties?
- Methodology : Synthesize analogs with substitutions at the oxadiazole (e.g., alkyl, aryl groups) or benzodioxin (e.g., nitro, methoxy groups) moieties. Test against Gram-positive/negative bacteria (MIC assays) and enzymes (lipoxygenase IC₅₀). For example, N-substituted benzodioxin sulfonamides showed MICs of 5.8–28.3 µM against S. aureus and 32–68% lipoxygenase inhibition .
Table 2. Bioactivity of Benzodioxin-Oxadiazole Derivatives
| Derivative | Antibacterial (MIC, µM) | Lipoxygenase Inhibition (%) |
|---|---|---|
| Parent Compound | 12.5 | 45 |
| 5a (methyl) | 8.2 | 52 |
| 5d (nitro) | 5.8 | 68 |
Q. What experimental frameworks assess the environmental fate and degradation pathways of this compound?
- Methodology : Follow the INCHEMBIOL project design :
- Abiotic studies : Hydrolysis (pH 4–9, 25–50°C), photolysis (UV-Vis irradiation).
- Biotic studies : Microbial degradation (soil/water microcosms, LC-MS/MS analysis).
- Ecotoxicity : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition.
Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., divergent IC₅₀ values)?
- Methodology :
- Standardize assay conditions (e.g., enzyme concentration, incubation time).
- Verify compound purity via HPLC (>95%) and control for solvent effects (DMSO <1%).
- Cross-validate using orthogonal assays (e.g., fluorescence quenching vs. calorimetry) .
Q. What statistical designs are optimal for evaluating bioactivity in multi-variable studies (e.g., rootstock interactions or seasonal effects)?
- Methodology : Use split-split plot designs with randomized blocks. For example:
- Main plots : Compound concentration gradients.
- Subplots : Biological models (e.g., bacterial strains).
- Sub-subplots : Temporal replicates (n=4). Analyze via ANOVA with Tukey’s post hoc test .
Q. How can theoretical frameworks (e.g., QSAR or enzyme inhibition models) contextualize findings for broader pharmacological applications?
- Methodology : Link experimental data to computational models like:
- QSAR : Use Molinspiration or SwissADME to predict logP, bioavailability, and toxicity.
- Molecular Dynamics : Simulate binding stability in cytochrome P450 (CYP3A4) using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
